molecular formula C20H13Cl2NO2 B12513111 3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B12513111
M. Wt: 370.2 g/mol
InChI Key: SUQNGDIEEBYGGF-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C20H13Cl2NO2 This compound is known for its unique structure, which includes a quinoline core fused with a cyclopentane ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in an appropriate solvent like toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dichlorophenyl)methylidene]-2H-chromen-2-one
  • 3-[(3,4-Dichlorophenyl)methylidene]-1H-indole-2-carboxylic acid

Uniqueness

3-[(3,4-Dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its fused quinoline-cyclopentane structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-5-11(10-16(15)22)9-12-6-7-14-18(20(24)25)13-3-1-2-4-17(13)23-19(12)14/h1-5,8-10H,6-7H2,(H,24,25)

InChI Key

SUQNGDIEEBYGGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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